molecular formula C15H28N2O2 B15223477 tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate

tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate

Cat. No.: B15223477
M. Wt: 268.39 g/mol
InChI Key: WZDGORYUPLGTMX-UHFFFAOYSA-N
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Description

tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency in constructing the spirocyclic framework .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate involves its interaction with molecular targets such as the MmpL3 protein. This interaction inhibits the protein’s function, thereby exerting its biological effects . The compound’s spirocyclic structure allows it to fit into specific binding sites on the target protein, disrupting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is unique due to its specific spirocyclic framework and its potential as an inhibitor of the MmpL3 protein. This makes it a valuable compound in the development of new therapeutic agents .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-(1-azaspiro[5.5]undecan-4-yl)carbamate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-7-10-16-15(11-12)8-5-4-6-9-15/h12,16H,4-11H2,1-3H3,(H,17,18)

InChI Key

WZDGORYUPLGTMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)CCCCC2

Origin of Product

United States

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